molecular formula C13H24N4O3S2 B7097730 N-cyclopropyl-N-methyl-3-(4-methylpiperazin-1-yl)sulfonyl-1,3-thiazolidine-4-carboxamide

N-cyclopropyl-N-methyl-3-(4-methylpiperazin-1-yl)sulfonyl-1,3-thiazolidine-4-carboxamide

Cat. No.: B7097730
M. Wt: 348.5 g/mol
InChI Key: KYOAYTOCYOVMIY-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-methyl-3-(4-methylpiperazin-1-yl)sulfonyl-1,3-thiazolidine-4-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound is characterized by its unique structure, which includes a thiazolidine ring, a sulfonyl group, and a piperazine moiety.

Properties

IUPAC Name

N-cyclopropyl-N-methyl-3-(4-methylpiperazin-1-yl)sulfonyl-1,3-thiazolidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N4O3S2/c1-14-5-7-16(8-6-14)22(19,20)17-10-21-9-12(17)13(18)15(2)11-3-4-11/h11-12H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYOAYTOCYOVMIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)N2CSCC2C(=O)N(C)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N-methyl-3-(4-methylpiperazin-1-yl)sulfonyl-1,3-thiazolidine-4-carboxamide typically involves multiple steps. One common method includes the reaction of N-cyclopropyl-N-methylamine with 3-(4-methylpiperazin-1-yl)sulfonyl-1,3-thiazolidine-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine, in an appropriate solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N-methyl-3-(4-methylpiperazin-1-yl)sulfonyl-1,3-thiazolidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium azide, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Azides, thiols.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N-methyl-3-(4-methylpiperazin-1-yl)sulfonyl-1,3-thiazolidine-4-carboxamide involves the inhibition of p38α MAP kinase. This enzyme plays a crucial role in the inflammatory response by regulating the production of pro-inflammatory cytokines. The compound binds to the active site of the kinase, preventing its activation and subsequent signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropyl-N-methyl-3-(4-methylpiperazin-1-yl)sulfonyl-1,3-thiazolidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to inhibit p38α MAP kinase with high specificity makes it a valuable compound in medicinal chemistry .

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